molecular formula C8H13Cl4NO2 B1397243 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219979-51-7

3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride

Cat. No.: B1397243
CAS No.: 1219979-51-7
M. Wt: 297 g/mol
InChI Key: XMCXEQJUPXMJFW-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula C8H13Cl4NO2 and a molecular weight of 297 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of piperidine with trichloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include steps to ensure the removal of impurities and the efficient recovery of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride can be compared with other similar compounds, such as:

  • Trichloroacetic acid derivatives: These compounds share the trichloroacetic acid moiety but differ in their other structural components.

  • Piperidine derivatives: Other piperidine derivatives may have different substituents or functional groups, leading to variations in their chemical properties and applications.

Uniqueness: What sets this compound apart from similar compounds is its specific combination of the piperidine ring and the trichloroacetate group, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

piperidin-3-ylmethyl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl3NO2.ClH/c9-8(10,11)7(13)14-5-6-2-1-3-12-4-6;/h6,12H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCXEQJUPXMJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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